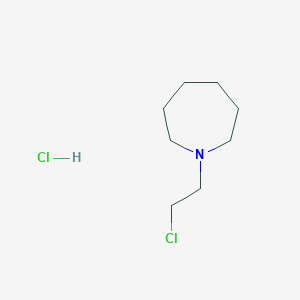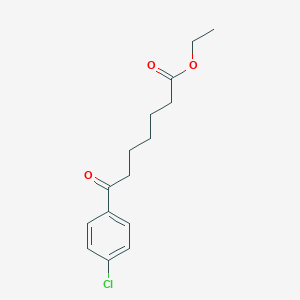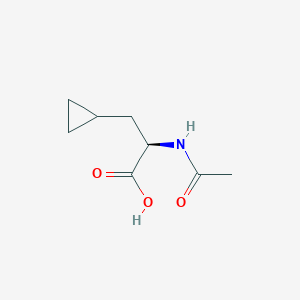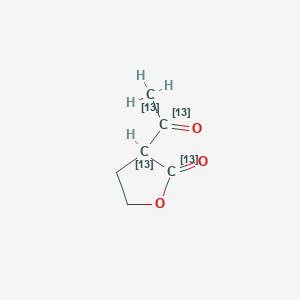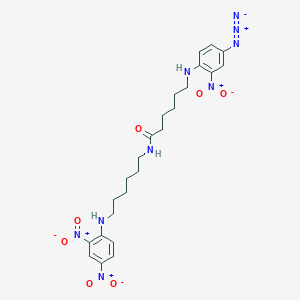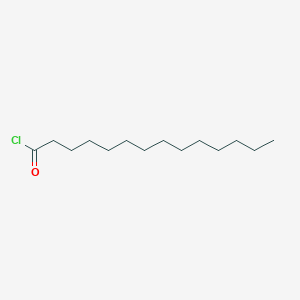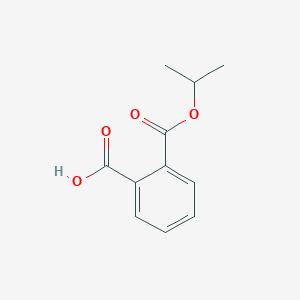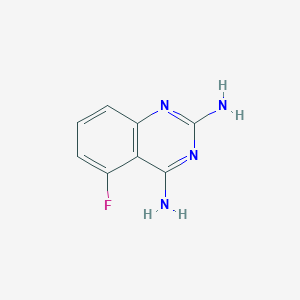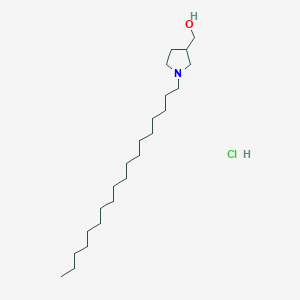
1-Octadecyl-3-pyrrolidinemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecyl-3-pyrrolidinemethanol hydrochloride is a versatile chemical compound with the molecular formula C23H48ClNO and a molecular weight of 390.09 g/mol . This compound is known for its complex properties, making it suitable for various scientific research applications, including drug delivery systems, surface modification, and nanotechnology.
Métodos De Preparación
The synthesis of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride involves several steps. The primary synthetic route includes the reaction of octadecylamine with pyrrolidine and formaldehyde under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Octadecyl-3-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Octadecyl-3-pyrrolidinemethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: It plays a role in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
1-Octadecyl-3-pyrrolidinemethanol hydrochloride can be compared with other similar compounds such as:
- 1-Octadecyl-2-pyrrolidinemethanol
- 1-Octadecyl-4-pyrrolidinemethanol
- 1-Octadecyl-3-piperidinemethanol
These compounds share similar structural features but differ in the position of the functional groups or the ring structure. The unique positioning of the hydroxyl group in this compound contributes to its distinct properties and applications .
Propiedades
IUPAC Name |
(1-octadecylpyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-23(21-24)22-25;/h23,25H,2-22H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVTUWFUPCBGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CCC(C1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925029 |
Source


|
| Record name | (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125131-66-0 |
Source


|
| Record name | 1-Octadecyl-3-pyrrolidinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
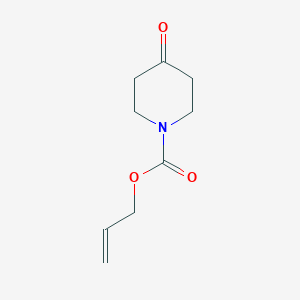
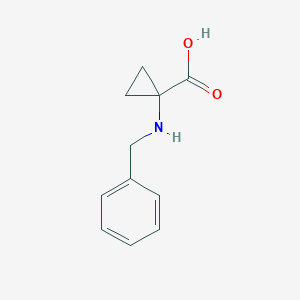
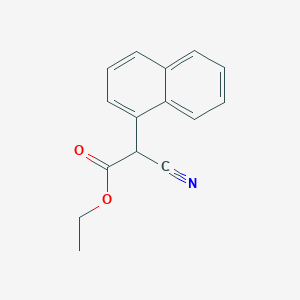
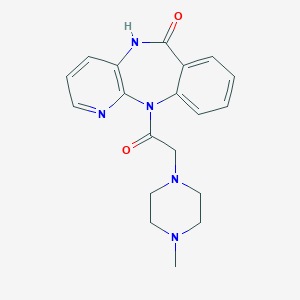
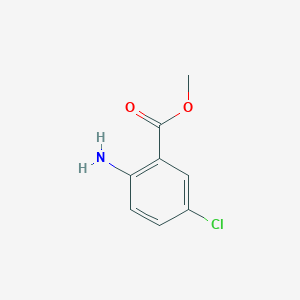
![1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone](/img/structure/B46934.png)
